2-Ethyl-1H-imidazole-4-carbodithioic acid
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Overview
Description
2-Ethyl-1H-imidazole-4-carbodithioic acid is a heterocyclic compound with the molecular formula C6H8N2S2 and a molecular weight of 172.272 g/mol . This compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a carbodithioic acid moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-imidazole-4-carbodithioic acid typically involves the reaction of 2-ethylimidazole with carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-imidazole-4-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a thioether.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions of this compound include disulfides, sulfoxides, thiols, thioethers, and various substituted imidazole derivatives .
Scientific Research Applications
2-Ethyl-1H-imidazole-4-carbodithioic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-imidazole-4-carbodithioic acid involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The carbodithioic acid group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-1H-imidazole-4-carbodithioic acid include:
- 2-Ethyl-1H-imidazole-5-carbodithioic acid
- 1H-Imidazole-5-carbodithioic acid, 2-ethyl-
- 1H-Imidazole, 2-ethyl-4-methyl
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84824-78-2 |
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Molecular Formula |
C6H8N2S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-ethyl-1H-imidazole-5-carbodithioic acid |
InChI |
InChI=1S/C6H8N2S2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
QLTXPYPAYKMBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)C(=S)S |
Origin of Product |
United States |
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